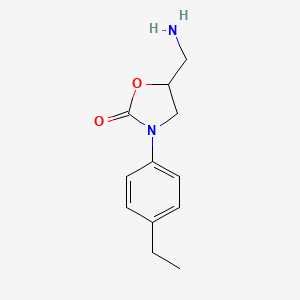![molecular formula C9H10ClN3O B13178908 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro group and a cyclopropyl(methyl)amino substituent, makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to nucleophilic substitution reactions to introduce the cyclopropyl(methyl)amino group . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
Aplicaciones Científicas De Investigación
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and cyclopropyl(methyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological interactions.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains two chloro groups, which can lead to different reactivity patterns compared to the cyclopropyl(methyl)amino derivative.
Uniqueness
The presence of the cyclopropyl(methyl)amino group in 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde imparts unique steric and electronic properties, enhancing its selectivity and potency in various applications. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C9H10ClN3O |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
4-chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3 |
Clave InChI |
XOUBBEPXTQGBFM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CC1)C2=C(C(=NC=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


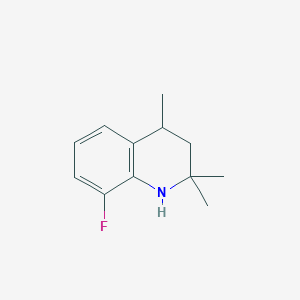
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)

![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
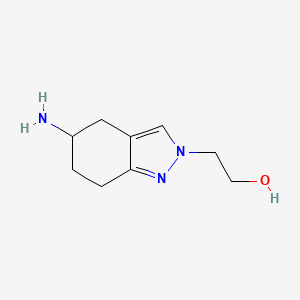
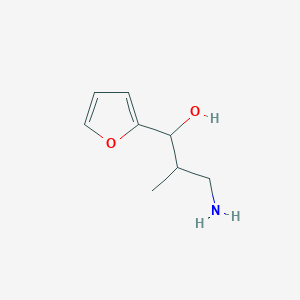
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
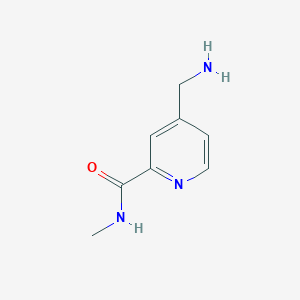
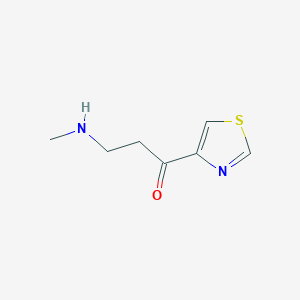
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
